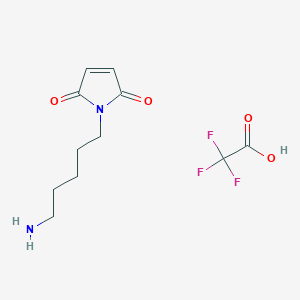

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Vue d'ensemble

Description

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1H-pyrrole-2,5-dione with 5-aminopentylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Applications De Recherche Scientifique

Biological Activities

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione has shown promising biological activities that may be leveraged for therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some research indicates that pyrrole derivatives can protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione in various experimental settings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on breast cancer cells; demonstrated significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated anti-inflammatory effects in a mouse model; showed reduced edema and lower levels of inflammatory cytokines after treatment with the compound. |

| Study 3 | Assessed neuroprotective effects in cultured neurons; found that it significantly reduced markers of oxidative stress compared to control groups. |

Potential Therapeutic Applications

The diverse biological activities of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione suggest several therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.

- Pain Management : Due to its anti-inflammatory properties, it could be developed into a treatment for chronic pain conditions.

- Neuroprotection : Potential use in therapies aimed at conditions like Alzheimer's or Parkinson's disease due to its protective effects on neuronal cells.

Mécanisme D'action

The mechanism of action of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.

Trifluoromethyl-containing drugs: Many FDA-approved drugs contain the trifluoromethyl group, which contributes to their pharmacological activities.

Uniqueness

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate is unique due to its specific combination of a pyrrole ring, aminopentyl side chain, and trifluoroacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 222159-87-7) is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula: C₁₁H₁₅F₃N₂O₄

- Molecular Weight: 296.24 g/mol

- Storage Conditions: Keep in a dark place at an inert atmosphere between 2-8°C .

Biological Activity Overview

The biological activity of pyrrole derivatives has been extensively studied, particularly for their roles as potential therapeutic agents. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Research indicates that compounds similar to 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. For instance, derivatives of pyrrole-2,5-dione have been shown to inhibit the growth of various cancer cell lines. A study involving 4-amino-3-chloro-1H-pyrrole-2,5-diones demonstrated their ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions led to a reduction in tumor growth in vivo models .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | GI50 (M) | Reference |

|---|---|---|---|

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10⁻⁸ | Dubinina et al., 2007 |

| SW-620 | 1.6 × 10⁻⁸ | Garmanchuk et al., 2013a | |

| Colo-205 | ~1.0 × 10⁻⁸ | Kuznietsova et al., 2013 |

2. Anti-inflammatory Activity

Pyrrole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that certain compounds could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrrole Derivatives

| Compound Name | Cytokine Inhibition | Concentration Tested (µg/mL) | Reference |

|---|---|---|---|

| Various pyrrole derivatives | IL-6 and TNF-α | 10 - 100 | Konstantinidou et al., 2020 |

3. Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been noted in several studies. The mechanism often involves the disruption of bacterial cell membranes or interference with essential bacterial functions. Compounds derived from the pyrrole structure have shown effectiveness against various bacterial strains .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in biological applications:

- Inhibition of Cancer Cell Proliferation: A study demonstrated that specific pyrrole derivatives significantly inhibited the proliferation of colon cancer cell lines through targeted interactions with growth factor receptors.

- Cytokine Production Reduction: Research on anti-inflammatory effects showed that certain compounds could reduce cytokine levels in PBMCs by more than 50% at low concentrations.

- Antimicrobial Testing: A series of tests against common pathogens revealed that pyrrole derivatives exhibited varying degrees of antibacterial activity, contributing to their potential use in developing new antibiotics.

Propriétés

IUPAC Name |

1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWKDXOJBJSKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632591 | |

| Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222159-87-7 | |

| Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.